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molecular formula C8H6BrClO2 B1584710 Methyl 5-bromo-2-chlorobenzoate CAS No. 251085-87-7

Methyl 5-bromo-2-chlorobenzoate

Cat. No. B1584710
M. Wt: 249.49 g/mol
InChI Key: DOVGGQQIXPPXDC-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

5-bromo-2-chlorobenzoic acid (E-Merck 8.14989.0101, 20 g; 84.94 mmol; 1 eq.) was dissolved in MeOH (400 mL). The solution was cooled down to 0° C. SOCl2 (18.49 mL; 254.82 mmol; 3 eq.) was added dropwise (addition took 30 min and IT increased to 9° C.). After addition, the reaction mixture was stirred at RT for 2 days. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (400 mL) and washed with a saturated aqueous solution of NaHCO3 (100 mL), brine (100 mL), dried over MgSO4 and concentrated affording the title compound as a white solid (20.15 g, 95%). 1H NMR (DMSO-d6, 300 MHz) δ 7.98-7.97 (d, J=2.40 Hz, 1H), 7.80-7.67 (dd, J=8.74 Hz, 2.40 Hz, 1H), 7.56-7.54 (d, J=8.23 Hz, 1H), 3.86 (s, 3H). HPLC (Method A) Rt 4.15 min (Purity: 99.9%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
18.49 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].O=S(Cl)Cl.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
18.49 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(addition took 30 min and IT increased to 9° C.)
Duration
30 min
ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude mixture was dissolved in EtOAc (400 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.15 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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